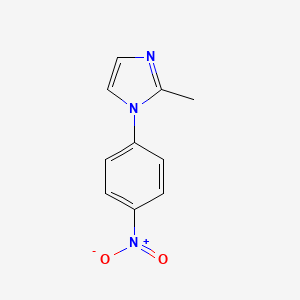

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Description

Systematic IUPAC Nomenclature and CAS Registry Information

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is systematically named to reflect its bicyclic structure. The parent imidazole ring (1H-imidazole) is substituted at the N1 position with a 4-nitrophenyl group and at the C2 position with a methyl group. The CAS Registry Number assigned to this compound is 73225-15-7 , and its molecular formula is C₁₀H₉N₃O₂ (molecular weight: 203.2 g/mol).

Synonyms include 1-(4-nitrophenyl)-2-methylimidazole and 2-methyl-1-(p-nitrophenyl)imidazole, reflecting variations in substituent prioritization.

Molecular Geometry and Crystallographic Analysis

The crystal structure of this compound reveals distinct geometric features:

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (imidazole vs. nitrophenyl) | 57.89° ± 0.07° | |

| Nitro group twist (imidazole) | 7.0° ± 0.3° | |

| Nitro group twist (benzene) | 9.68° ± 0.08° |

The crystal lattice forms centrosymmetric dimers via C—H⋯O hydrogen bonds (e.g., between imidazole C5–H and nitrophenyl O atoms). These dimers are further linked into rows by C—H⋯N interactions along the crystallographic a-axis.

Propriétés

IUPAC Name |

2-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHPOQTEXEBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434141 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73225-15-7 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine and glyoxal under acidic conditions to form the imidazole ring. The reaction typically proceeds as follows:

Condensation Reaction: 4-nitrobenzaldehyde reacts with methylamine to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method enhances reaction rates and yields by providing uniform heating and reducing reaction times. The use of palladium-catalyzed heterocyclization is also explored for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products

Reduction: 2-Methyl-1-(4-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methyl-1-(4-nitrophenyl)-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenyl Substituents

4,5-Bis(4-nitrophenyl)-1H-imidazole (6)

- Structure : Features dual 4-nitrophenyl groups at the 4- and 5-positions.

- Properties : Higher molecular weight (356.3 g/mol ) and melting point (303–305°C ) compared to the target compound, attributed to increased aromatic stacking and nitro group density .

- Synthesis : Derived from 4,4’-dinitrobenzil via cyclization, confirmed by X-ray crystallography .

1-Methyl-5-(4-nitrophenyl)-1H-imidazole (3ac)

Derivatives with Substituent Variations

5-((4-Methoxyphenyl)ethynyl)-1-methyl-2-(4-nitrophenyl)-1H-imidazole (1b)

- Structure : Incorporates an ethynyl-4-methoxyphenyl group at the 5-position.

- Properties : Higher molecular weight (333.3 g/mol ) and red-shifted fluorescence compared to the target compound. The methoxy group enhances electron-donating capacity, influencing photophysical behavior .

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Fluorophenyl and methoxyphenyl substituents with methyl groups at 4,5-positions.

- Properties : Exhibits blue fluorescence (λmax ~450 nm) due to electron-withdrawing fluorine and donating methoxy groups. This contrasts with the nitro group’s strong electron-withdrawing effects in the target compound .

Thiophene- and Thiazole-Containing Analogues

2-(5-Methylthiophen-2-yl)-4,5-bis(4-nitrophenyl)-1H-imidazole (5a)

- Structure : Thiophene ring at the 2-position and dual nitrophenyl groups.

- Properties : High melting point (293–295°C ) and molecular weight (429 g/mol ). The thiophene moiety increases rigidity and thermal stability .

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Bipyridine and phenylenediamine moieties appended to imidazole.

- Properties: Fluorescent properties (λem ~500 nm) due to extended conjugation, unlike the non-fluorescent target compound .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Key Findings and Implications

- Electronic Effects : Nitro groups at the 1-position (target compound) vs. 5-position (3ac) significantly alter electron density, impacting reactivity and optical properties .

- Thermal Stability : Bis-nitrophenyl derivatives (e.g., compound 6) exhibit higher melting points due to enhanced intermolecular interactions .

- Functionalization Potential: Ethynyl and thiophene substituents (e.g., 1b, 5a) expand applications in materials science, leveraging their fluorescence and rigidity .

Activité Biologique

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is a substituted imidazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a nitrophenyl group enhances its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound features a five-membered imidazole ring with a methyl group and a nitrophenyl substituent. Its synthesis typically involves the condensation of 4-nitroaniline with 2-methylimidazole under acidic conditions, often yielding between 60% to 90% depending on reaction conditions and purification methods used.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In particular, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The compound's anticancer potential is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, imidazole derivatives have been noted for their role in disrupting pathways critical for tumor growth. Preliminary studies suggest that this compound may inhibit certain cancer-related enzymes, although detailed mechanisms remain to be fully elucidated .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound. In vitro studies demonstrated that it can inhibit viral replication in certain cell lines, showing promise against viruses such as HIV. The mechanism appears to involve the disruption of viral enzyme interactions essential for replication .

The biological activity of this compound is largely driven by its interaction with various biological targets:

- Enzyme Inhibition : The nitro group enhances binding affinity to enzymes by forming hydrogen bonds or engaging in π-π stacking interactions with amino acid residues critical for enzyme function.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression related to growth and differentiation .

Study on Antimicrobial Efficacy

In one study, this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

Study on Antiviral Activity

Another significant study assessed the antiviral properties of the compound against HIV. The results demonstrated an inhibition rate exceeding 50% at concentrations below toxic levels in human cell lines. This suggests that modifications to the imidazole structure could enhance antiviral activity without compromising safety .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-1-(4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or multi-component condensation. For example, a halogenation/alkynylation one-pot reaction using 4-nitrophenyl derivatives and imidazole precursors in toluene/EtOAC (90:10) yields 72% product after silica gel chromatography . Optimization involves testing leaving groups (e.g., –Cl, –Br) and catalysts (e.g., Pd/C under H₂) to improve efficiency . Reaction monitoring via TLC and purification via flash chromatography are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 8.33 ppm for nitroaryl groups) , FT-IR to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹), and elemental analysis (C, H, N) to verify purity (>98%). Discrepancies between calculated and observed values (>0.4% deviation) indicate impurities requiring recrystallization or column re-purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

- Methodological Answer : Perform Comparative Molecular Similarity Indices Analysis (CoMSIA) using a training set of 34 analogs and a test set of 10 derivatives. Parameters like ED₅₀ (electroshock seizure models) or IC₅₀ (enzyme inhibition) are used as dependent variables. Steric, electrostatic, and hydrophobic fields are mapped to identify critical substituents (e.g., nitro groups enhance kinase inhibition ). Validate predictions via in vitro assays .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like aromatase or quinone reductase. The nitro group’s electron-withdrawing properties enhance π-π stacking with aromatic residues (e.g., Phe134 in aromatase). MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating viable binding .

Contradictions and Resolutions

- Synthetic Efficiency : Pd/C under H₂ yields higher purity (99%) but lower scalability compared to CuI/PPh₃ systems . Optimize based on target application (e.g., small-scale SAR vs. bulk synthesis).

- Biological Activity : Nitro groups enhance kinase inhibition but may reduce solubility. Introduce polar substituents (e.g., –OH, –OMe) via late-stage diversification to balance activity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.